molecular formula C21H28FN3O4S B2682786 4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049466-05-8

4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2682786
CAS No.: 1049466-05-8
M. Wt: 437.53
InChI Key: DTLLFBORXXWTCZ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are known for their various biological activities . It also contains an ethoxy group, a fluoro group, and a methoxyphenyl group attached to a piperazine ring. Piperazine rings are often used in pharmaceuticals and have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, and the attachment of the ethoxy, fluoro, and methoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (piperazine ring). The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Sulfonamides, for example, are known to undergo a variety of reactions, including hydrolysis, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonamide group and the nonpolar ethoxy and methoxyphenyl groups would likely make this compound amphiphilic (having both polar and nonpolar properties) .

Scientific Research Applications

Structural Insights and Crystallography

Research has delved into the crystal structure of related compounds, providing foundational knowledge on their conformation and molecular interactions. For instance, studies on similar piperazine derivatives have highlighted the significance of the crystal structure in understanding their chemical behavior and potential for further modification (Faizi, Ahmad, & Golenya, 2016). These structural analyses contribute to the broader understanding of benzenesulfonamides' chemical properties and potential applications.

Pharmacological Potential

Several derivatives have been investigated for their pharmacological properties, particularly focusing on their potential as therapeutic agents for conditions such as cocaine abuse (Forrat, Ramón, & Yus, 2007) and Alzheimer's disease (Kepe et al., 2006). These studies indicate the compound's relevance in designing drugs with specific receptor affinities, suggesting potential therapeutic applications.

Synthetic Approaches and Chemical Analysis

Research has also focused on synthetic methodologies for creating benzenesulfonamide derivatives, aiming to enhance their pharmacological profiles or to study their chemical properties. The development of efficient synthesis routes contributes to the exploration of these compounds' potential applications in various fields, including medicinal chemistry and materials science (Awadallah et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given its structural features, it could be investigated for various uses in medicinal chemistry .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O4S/c1-3-29-20-9-8-17(16-18(20)22)30(26,27)23-10-11-24-12-14-25(15-13-24)19-6-4-5-7-21(19)28-2/h4-9,16,23H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLFBORXXWTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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